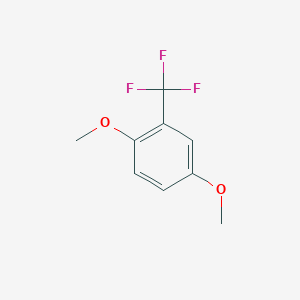
1,4-Dimethoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of two methoxy groups (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1,4-dimethoxybenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Difluoromethyl and monofluoromethyl derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxy-2-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The methoxy groups can participate in hydrogen bonding and other interactions that affect the compound’s binding affinity to target proteins and enzymes .
Comparación Con Compuestos Similares
1,4-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of methoxy groups, leading to variations in reactivity and applications.
1,3-Dimethoxybenzene: The position of the methoxy groups differs, affecting the compound’s overall properties.
Uniqueness: 1,4-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects.
Propiedades
Número CAS |
84355-10-2 |
|---|---|
Fórmula molecular |
C9H9F3O2 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |
Clave InChI |
QMJFCDRKDKBSMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


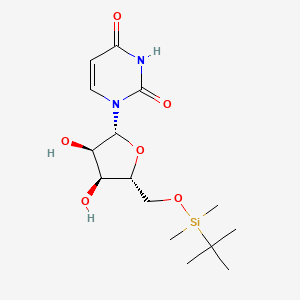
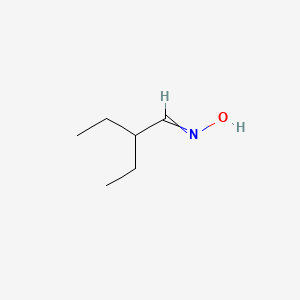
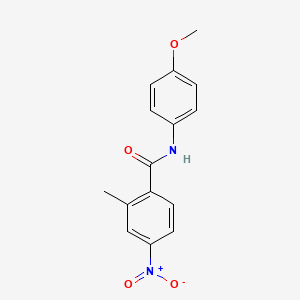

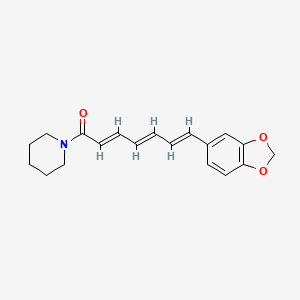
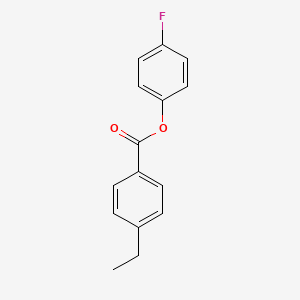
![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)
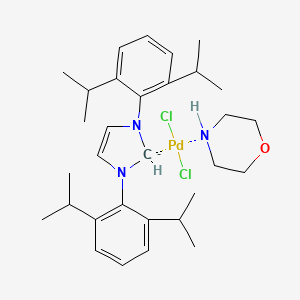
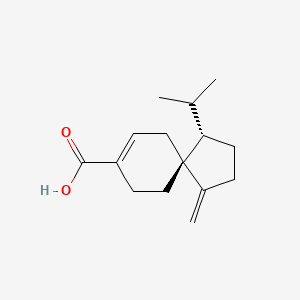
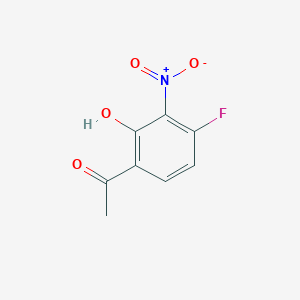
![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
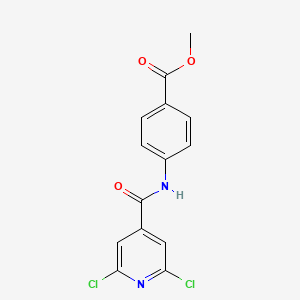
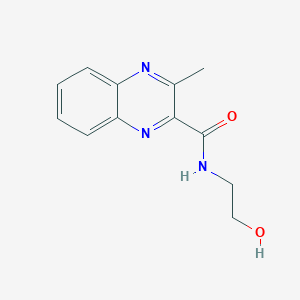
![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
